molecular formula C37H56N8O6S B14728655 L-Lysyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide CAS No. 6062-54-0

L-Lysyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide

Cat. No.: B14728655
CAS No.: 6062-54-0
M. Wt: 741.0 g/mol
InChI Key: DEXLTYUJTNZJIJ-QKUYTOGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide is a peptide compound composed of six amino acids: lysine, phenylalanine, phenylalanine, glycine, leucine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like DIC and HOBt are used for peptide bond formation.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Lysyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Lysyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter gene expression, or affect cell signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanylglycyl-L-leucyl-L-methioninamide
  • N-[(2S)-2-Ammonio-3-phenylpropanoyl]-L-phenylalanylglycyl-L-leucyl-L-methioninamide

Uniqueness

L-Lysyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of lysine and methionine residues can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

6062-54-0

Molecular Formula

C37H56N8O6S

Molecular Weight

741.0 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide

InChI

InChI=1S/C37H56N8O6S/c1-24(2)20-29(36(50)43-28(33(40)47)17-19-52-3)42-32(46)23-41-35(49)30(21-25-12-6-4-7-13-25)45-37(51)31(22-26-14-8-5-9-15-26)44-34(48)27(39)16-10-11-18-38/h4-9,12-15,24,27-31H,10-11,16-23,38-39H2,1-3H3,(H2,40,47)(H,41,49)(H,42,46)(H,43,50)(H,44,48)(H,45,51)/t27-,28-,29-,30-,31-/m0/s1

InChI Key

DEXLTYUJTNZJIJ-QKUYTOGTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.